1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1'-cyclohexane]-4-one
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Overview
Description
1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a significant subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl precursor, followed by the formation of the spirocyclic structure through cyclization reactions. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes. This compound may also interact with signaling pathways, affecting the expression of key oncogenes .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its pharmacophore potential, making it a valuable compound for drug development and research .
Properties
Molecular Formula |
C23H30N2O5 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxybenzoyl)spiro[5,6,7,8-tetrahydro-3H-quinazoline-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C23H30N2O5/c1-28-18-13-15(14-19(29-2)20(18)30-3)22(27)25-17-10-6-5-9-16(17)21(26)24-23(25)11-7-4-8-12-23/h13-14H,4-12H2,1-3H3,(H,24,26) |
InChI Key |
LPEYLJRDNNMJNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=C(CCCC3)C(=O)NC24CCCCC4 |
Origin of Product |
United States |
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